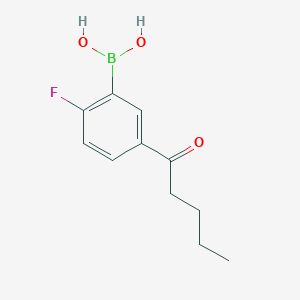

(2-Fluoro-5-pentanoylphenyl)boronic acid

Descripción general

Descripción

“(2-Fluoro-5-pentanoylphenyl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to form reversible and covalent bonds with 1,2- or 1,3-diols, which makes them useful in various sensing applications .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, boronic acids are generally synthesized through the addition of organometallic reagents to boranes .Molecular Structure Analysis

The molecular formula of “this compound” is C11H14BFO3 . The molecular weight is 224.04 .Chemical Reactions Analysis

Boronic acids, including “this compound”, can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters . This property is utilized in various sensing applications .Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 399.8±52.0 °C . The predicted density is 1.17±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Chemistry and Properties

(2-Fluoro-5-pentanoylphenyl)boronic acid is part of a broader class of fluoro-substituted boronic acids, known for their electron-withdrawing characteristics due to fluorine atoms. These properties significantly influence their reactivity, acidity, hydrolytic stability, and spectroscopic attributes. The research highlights the distinct role of fluorine substituents in modifying the Lewis acidity of boron atoms in these compounds, which is pivotal in their various applications, particularly in organic synthesis, materials chemistry, and biological fields (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Organic Synthesis and Catalysis

The compound is also instrumental in facilitating Suzuki-Miyaura coupling reactions, especially for substrates like polyfluorophenylboronic acid that tend to deboronate under basic conditions. This ability to engage in coupling reactions is of considerable importance in various applications, including the development of natural products and organic materials (Kinzel, Zhang, & Buchwald, 2010).

Biomaterials and Sensing

A notable application of boronic acids, including derivatives like this compound, is in the field of biomaterials. Their ability to bind with biologically relevant diols and polyols makes them suitable for developing hydrogels with dynamic covalent or responsive behavior. This attribute is critical in sensing, delivery, and materials chemistry, with the binding affinity to diols being a focal point of ongoing research to improve the functionality of these materials (Brooks, Deng, & Sumerlin, 2018).

Biomedical Applications

In the biomedical sector, boronic acid polymers, encompassing compounds like this compound, have shown promise in treating various diseases, including HIV, obesity, diabetes, and cancer. The unique reactivity, solubility, and responsive nature of these boronic acid-containing (co)polymers underscore their potential, despite being comparatively underutilized in the biomedical field (Cambre & Sumerlin, 2011).

Mecanismo De Acción

Target of Action

The primary target of (2-Fluoro-5-pentanoylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to facilitate the formation of carbon–carbon bonds .

Pharmacokinetics

Its properties such as boiling point (3998±520 °C), density (117±01 g/cm3), and pKa (753±058) can provide some insights into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is facilitated by the compound’s interaction with palladium and its role as an organoboron reagent .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its storage temperature is recommended to be 2-8°C . Additionally, its reactivity may be influenced by the pH of the environment, given its pKa value .

Safety and Hazards

Direcciones Futuras

Boronic acids are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .

Análisis Bioquímico

Biochemical Properties

(2-Fluoro-5-pentanoylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of various organic compounds . The boronic acid group in this compound interacts with palladium catalysts to facilitate the transmetalation step in the Suzuki–Miyaura coupling. This interaction is crucial for the transfer of the organic group from boron to palladium, leading to the formation of the desired product .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. Boronic acids, in general, are known to influence cell function by interacting with enzymes and proteins. For instance, they can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules, particularly enzymes. The boronic acid group can form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine or threonine. This interaction can lead to enzyme inhibition or activation, depending on the nature of the enzyme and the specific binding interactions . Additionally, the fluorinated phenyl ring may contribute to the compound’s binding affinity and specificity by engaging in hydrophobic interactions with the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is predicted to have a boiling point of 399.8±52.0 °C and a density of 1.17±0.1 g/cm3 . These properties suggest that it is relatively stable under standard laboratory conditions. Long-term studies are needed to assess any potential degradation and its impact on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit toxic or adverse effects at high doses. For instance, they can cause irritation to the skin, eyes, and respiratory system . Therefore, it is crucial to determine the threshold effects and safe dosage levels of this compound in animal models to avoid any potential toxicity.

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Boronic acids are generally metabolized by enzymes such as cytochrome P450s and esterases. These enzymes can catalyze the oxidation or hydrolysis of the boronic acid group, leading to the formation of metabolites that can be further processed by the body . Understanding the metabolic pathways of this compound is essential for assessing its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s relatively high molecular weight and hydrophobic nature suggest that it may rely on specific transporters or binding proteins for cellular uptake and distribution . Additionally, its interaction with cellular membranes and organelles can affect its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is likely determined by its chemical structure and interactions with cellular components. The presence of the boronic acid group may facilitate its targeting to specific organelles, such as the endoplasmic reticulum or lysosomes, where it can interact with enzymes and other biomolecules . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, influencing its activity and function.

Propiedades

IUPAC Name |

(2-fluoro-5-pentanoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BFO3/c1-2-3-4-11(14)8-5-6-10(13)9(7-8)12(15)16/h5-7,15-16H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVYFHJRPUPPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)CCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674759 | |

| Record name | (2-Fluoro-5-pentanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-52-0 | |

| Record name | B-[2-Fluoro-5-(1-oxopentyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-5-pentanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

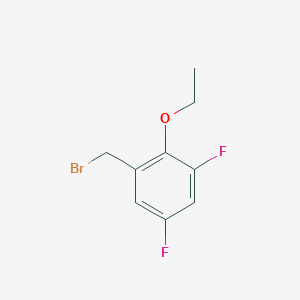

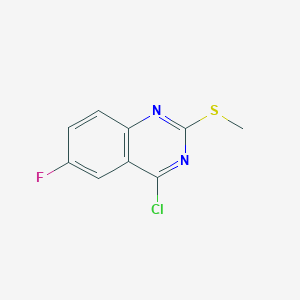

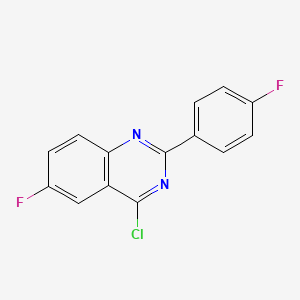

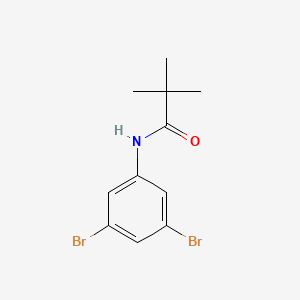

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

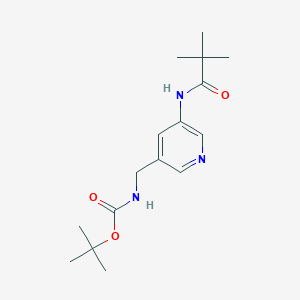

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B1393341.png)

![(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate](/img/structure/B1393345.png)